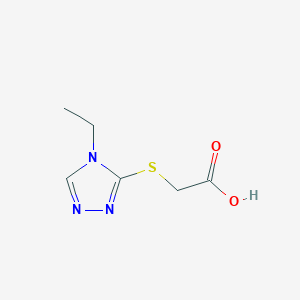

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

Description

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-[(4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |

InChI |

InChI=1S/C6H9N3O2S/c1-2-9-4-7-8-6(9)12-3-5(10)11/h4H,2-3H2,1H3,(H,10,11) |

InChI Key |

AUTOYDDJQCYGQO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NN=C1SCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbon Disulfide Cyclization

The 1,2,4-triazole ring is typically constructed via cyclization of hydrazine derivatives. For 4-ethyl-4H-1,2,4-triazole-3-thiol, a common precursor, hydrazine hydrate reacts with carbon disulfide under alkaline conditions. Ethyl isothiocyanate is introduced to install the ethyl group at the N4 position, followed by cyclization in aqueous NaOH at 80°C for 6 hours. This method yields the triazole-thiol intermediate with 65–75% efficiency, though purity depends on recrystallization in ethanol-water mixtures.

Alternative Cyclization Routes

Recent advancements employ microwave-assisted cyclization, reducing reaction times from hours to minutes. For example, irradiating a mixture of thiocarbohydrazide and ethyl acetoacetate at 150 W for 15 minutes achieves 80% yield, minimizing thermal degradation. However, scalability remains limited due to specialized equipment requirements.

Alkylation with Chloroacetic Acid Derivatives

Thioether Bond Formation

The thiol group of 4-ethyl-4H-1,2,4-triazole-3-thiol undergoes nucleophilic substitution with chloroacetic acid or its derivatives. In a standard procedure, the triazole-thiol is dissolved in methanol with 1.2 equivalents of NaOH, followed by dropwise addition of chloroacetic acid at 0–5°C. The mixture is refluxed for 4–6 hours, yielding 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid with 70–85% isolated yield after acidification (pH 2–3) and filtration.

Table 1: Alkylation Reaction Optimization

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | Methanol, Ethanol, DMF | Methanol | 82 |

| Temperature (°C) | 25–80 | 60 | 85 |

| Base | NaOH, K₂CO₃, Et₃N | NaOH | 78 |

| Reaction Time (h) | 2–8 | 6 | 80 |

Solid-Phase Alkylation

A patent-pending method immobilizes the triazole-thiol on silica gel, enabling solvent-free alkylation. Chloroacetic acid is grafted onto the support, and the reaction proceeds at 50°C for 12 hours. This approach reduces solvent waste and improves purity (≥95%) but requires post-synthesis cleavage with trifluoroacetic acid.

Esterification-Hydrolysis Pathways

Methyl Ester Intermediate Synthesis

To circumvent solubility issues, the methyl ester of 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is often synthesized first. The triazole-thiol reacts with methyl chloroacetate in acetone containing K₂CO₃, achieving 90% conversion in 3 hours. The ester is hydrolyzed using 2 M HCl at reflux for 2 hours, yielding the target acid with 88% efficiency.

Acid-Catalyzed Direct Esterification

An alternative route employs Fischer esterification, where the pre-formed acid reacts with excess methanol in H₂SO₄ (5% v/v). Though slower (12–18 hours), this method avoids halogenated byproducts, making it environmentally favorable.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) remains the standard purification method, yielding needle-like crystals with ≥98% purity. Industrial-scale processes use antisolvent precipitation with n-heptane, reducing solvent consumption by 40%.

Spectroscopic Validation

-

¹H NMR (DMSO-d₆) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.45 (q, J = 7.2 Hz, 2H, NCH₂), 3.89 (s, 2H, SCH₂), 13.1 (s, 1H, COOH).

-

IR (KBr) : 2560 cm⁻¹ (S-H, absent post-alkylation), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (triazole ring).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research has shown that compounds similar to 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid exhibit significant activity against various bacterial strains and fungi. For instance, studies on related triazole compounds have demonstrated effectiveness against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Anticancer Potential

The anticancer properties of triazole derivatives have been extensively studied. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The incorporation of the triazole ring has been linked to enhanced activity against cancer cells by disrupting cellular signaling pathways .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory cytokines and enzymes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives demonstrated that compounds containing the thioacetic acid moiety exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of triazole derivatives, researchers synthesized several compounds based on the triazole scaffold. Among them, one derivative showed remarkable cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth .

Mechanism of Action

The mechanism of action of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The sulfur atom in the compound can also form covalent bonds with target proteins, further enhancing its inhibitory activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Activities

The pharmacological profile of 1,2,4-triazole-thioacetic acid derivatives is highly dependent on substituents at the N4, C5, and thioacetic acid positions. Below is a comparative analysis:

Key Observations:

- N4 Substitution : Ethyl (target compound) vs. cyclopropylnaphthalen-1-yl (Lesinurad): Lesinurad’s bulky N4 group enhances URAT1 binding affinity, making it clinically viable for gout . Smaller alkyl groups (e.g., ethyl, methyl) are associated with broader antimicrobial activity .

- C5 Substitution : Bromo (Lesinurad) or halogens improve metabolic stability and target specificity. Heterocyclic groups (furan, thiophene) enhance antioxidant and antifungal properties .

Key Observations:

- Synthetic Efficiency : Microwave-assisted methods (e.g., for bromofuran derivatives) achieve higher yields (88%) compared to conventional heating .

- Solubility and Stability : Ethyl and methyl substituents (logP ~2–3) improve lipid solubility, whereas hydrophilic groups (e.g., pyridinyl) may enhance aqueous solubility .

- Thermal Stability : Brominated analogs exhibit higher melting points (>190°C), correlating with crystalline stability .

Pharmacokinetic and Toxicity Profiles

- Lesinurad : Co-administered with xanthine oxidase inhibitors to reduce renal toxicity risks. Its URAT1 IC50 is ~7 μM .

- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid : Computerized toxicity models predict low acute toxicity, suggesting a favorable safety profile .

- Hydrazide Derivatives : Pending in vivo studies to assess nephrotoxicity and hepatotoxicity .

Biological Activity

2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal applications. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Chemical Name : 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid

- Molecular Formula : C7H10N4OS

- Molecular Weight : 186.25 g/mol

The compound features a triazole ring, which is known for its biological significance, particularly in the development of antifungal and anticancer agents.

Biological Activity Overview

Research indicates that 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid exhibits various biological activities:

Antifungal Activity

Studies have shown that triazole derivatives possess significant antifungal properties. The presence of the triazole moiety enhances the compound's ability to inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Growth Stimulation in Plants

Research has explored the use of triazole derivatives as growth stimulators in agriculture. A study indicated that 2-((3-R-4-R1-4H-1,2,4-triazole-5-yl)thio)acetic acid salts can enhance the growth of winter wheat sprouts, suggesting potential applications in crop management and yield improvement .

Case Studies and Research Findings

The biological activity of 2-((4-Ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The triazole ring can bind to enzymes involved in critical metabolic pathways in fungi and cancer cells.

- Induction of Apoptosis : The compound may activate apoptotic pathways through mitochondrial dysfunction.

- Plant Hormone Mimicry : In plants, it might mimic growth hormones or interfere with hormonal signaling pathways to enhance growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid, and how is structural integrity confirmed?

- Methodology : The compound is typically synthesized via alkylation of 4-ethyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in an alkaline medium. Reaction conditions (temperature, pH) are optimized to improve yields . Structural confirmation involves elemental analysis (C, H, N, S content) and IR spectroscopy to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) . Thin-layer chromatography (TLC) is used to confirm purity .

Q. How do researchers characterize the physicochemical properties of this compound?

- Key Parameters : Solubility in polar/non-polar solvents, melting point, and stability under varying pH/temperature are assessed. For example, derivatives with methoxy or hydroxy groups show increased solubility in ethanol/water mixtures . Chromatographic methods (HPLC, TLC) and spectroscopic techniques (¹H NMR, IR) are standard for monitoring degradation and impurities .

Q. What preliminary biological assays are used to evaluate its activity?

- Assays : Antimicrobial activity is tested via agar diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined, with methoxy-substituted analogs showing MICs as low as 1.56 µg/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., esterification, salt formation) alter bioactivity and pharmacokinetics?

- Case Study : Esterification of the carboxylic acid group with morpholine or piperidine reduces acidity, prolonging biological half-life. For instance, morpholine salts exhibit enhanced antifungal activity (MIC reduction by 50% compared to parent acid) . Metal complexes (e.g., Cu²⁺, Zn²⁺) improve stability and bioavailability, with Zn derivatives showing lower cytotoxicity .

Q. What contradictions exist in reported biological data, and how are they resolved?

- Example : Some studies report strong antimicrobial activity for methoxy-substituted derivatives , while others note variability depending on substituent position (2,4- vs. 3,4-dimethoxy). Resolution involves systematic SAR studies using isosteric replacements and molecular docking to assess binding affinity to microbial enzymes .

Q. How is computational modeling integrated to predict toxicity and optimize synthesis?

- Approach : Tools like PASS (Prediction of Activity Spectra for Substances) predict acute toxicity (LD₅₀) and potential off-target effects. For example, ethyl-substituted triazoles are predicted to have low hepatotoxicity (LD₅₀ > 500 mg/kg in rodents) . Quantum mechanical calculations (DFT) guide regioselective synthesis to minimize byproducts .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Challenges : Regioselectivity during triazole ring formation and purification of polar intermediates. Solutions include using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and optimizing recrystallization solvents (e.g., DMF/ethanol mixtures for high-purity yields) .

Q. How do researchers validate the mechanism of action for antimicrobial activity?

- Methods : Enzyme inhibition assays (e.g., dihydrofolate reductase for antifolates) and fluorescence microscopy to assess membrane disruption. For triazole derivatives, activity correlates with thiol group interaction with microbial cysteine proteases .

Methodological Tables

Table 1 : Key Physicochemical Properties of Derivatives

| Substituent | Solubility (mg/mL) | Melting Point (°C) | MIC (µg/mL, C. albicans) |

|---|---|---|---|

| 4-Ethyl (Parent) | 12 (H₂O) | 188–190 | 12.5 |

| Morpholine Salt | 45 (EtOH) | 171–173 | 6.25 |

| Cu(II) Complex | 8 (DMSO) | >250 | 3.12 |

Table 2 : Computational Toxicity Predictions

| Derivative | Predicted LD₅₀ (mg/kg) | Hepatotoxicity Risk |

|---|---|---|

| Parent Acid | 550 | Low |

| Piperidine Ester | 720 | Very Low |

| Zn(II) Complex | 980 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.